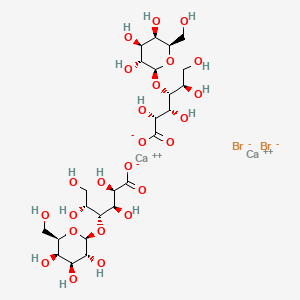
Calcium bromolactobionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bromolactobionate, also known as calcium bis(4-O-(β-D-galactosyl)-D-gluconate)-calcium bromide (1:1), is a compound with the chemical formula Ca(C12H21BrO20)2. It appears as a white or almost white crystalline solid and is soluble in water. This compound is used in various fields, including food additives, pharmaceuticals, cosmetics, and biomedicine .
Métodos De Preparación
The preparation of calcium bromolactobionate involves a relatively complex process. It is generally synthesized by fermenting lactobionic acid followed by a bromination reaction. The specific preparation method may vary depending on the manufacturer . Another method involves oxidizing lactose with bromine water in the presence of calcium carbonate, followed by crystallization of the double salt from the resulting solution .
Análisis De Reacciones Químicas
Calcium bromolactobionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include bromine water for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Calcium bromolactobionate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is often used as a carrier for cell culture or drug delivery in biomedical research.
Industry: In the food industry, it is added as a thickener or stabilizer to enhance texture and taste.
Mecanismo De Acción
Calcium bromolactobionate exerts its effects primarily through its calcium ions. Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms, particularly in signal transduction pathways. It is involved in cell signaling, muscular contractions, bone health, and various signaling cascades . The compound’s mechanism of action involves the release of calcium ions, which then participate in these biological processes.
Comparación Con Compuestos Similares
Calcium bromolactobionate can be compared with other calcium-based compounds such as calcium gluconate, calcium lactate, and calcium carbonate. While all these compounds serve as calcium supplements, this compound is unique due to its specific structure and additional bromine atoms, which may confer different properties and applications .
Calcium Gluconate: Used primarily for treating calcium deficiencies and in intravenous therapy.
Calcium Lactate: Commonly used in food fortification and as a calcium supplement.
Calcium Carbonate: Widely used as an antacid and calcium supplement.
Each of these compounds has its own unique applications and properties, making this compound a distinct and valuable compound in various fields.
Propiedades
Número CAS |
33659-28-8 |
|---|---|
Fórmula molecular |
C12H22Br2Ca2O12 |
Peso molecular |
598.26 g/mol |
Nombre IUPAC |
dicalcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide |
InChI |
InChI=1S/C12H22O12.2BrH.2Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;;/h3-10,12-20H,1-2H2,(H,21,22);2*1H;;/q;;;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;;;;/m1..../s1 |
Clave InChI |
NSEHONXJEKGUCF-IJGDEWKPSA-L |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2].[Ca+2].[Br-].[Br-] |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |
Key on ui other cas no. |
33659-28-8 |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
omo galactogluconate bromolactobionic acid Calcibronat calcium bromolacatobionate calcium galactogluconate bromide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















